molecular formula C18H22ClN3OS B6521673 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide CAS No. 946202-78-4

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide

Cat. No. B6521673
CAS RN: 946202-78-4
M. Wt: 363.9 g/mol
InChI Key: GCFHXGUGNZRZIH-UHFFFAOYSA-N
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Description

The compound “2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-cyclohexylacetamide” is related to Ketamine . Ketamine is a medication primarily used for induction and maintenance of anesthesia. It induces a trance-like state while providing pain relief, sedation, and memory loss .


Synthesis Analysis

The synthesis of Ketamine, a related compound, has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ketamine, a related compound, include reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .

Mechanism of Action

Target of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is thought to inhibit the isoprenoid pathway , which is crucial for the biosynthesis of a variety of compounds including cholesterol, heme, and certain hormones.

Biochemical Pathways

The compound affects the isoprenoid pathway . This pathway is involved in the biosynthesis of several important biomolecules. Disruption of this pathway can have significant downstream effects, potentially impacting a variety of physiological processes.

Pharmacokinetics

Similar compounds are known to be eliminated from the body both in the urine and the feces . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Given its proposed mode of action, it is likely that the compound could disrupt normal cellular function by inhibiting the isoprenoid pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s volatility and solubility can affect its distribution in the environment . It is highly soluble in water and quite volatile, so it may be prone to drift . . These properties could influence the compound’s bioavailability and its potential to reach its target sites in the body.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-16-9-5-4-6-14(16)12-22-11-10-20-18(22)24-13-17(23)21-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFHXGUGNZRZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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